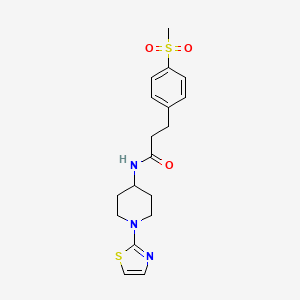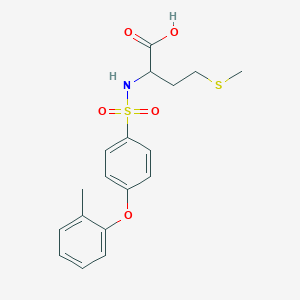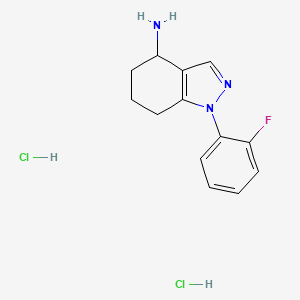![molecular formula C25H18N2O4 B2407330 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899389-03-8](/img/structure/B2407330.png)
3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “this compound”, specific data such as NMR or IR spectra are not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For “this compound”, specific data such as melting point, solubility, or spectral data are not available in the literature .Aplicaciones Científicas De Investigación
Synthesis Methodologies
The chemical compound , due to its complex structure, is of significant interest in the realm of pharmaceutical chemistry, particularly in the synthesis of heterocycles like naphthoand benzopyranopyrimidines. These compounds exhibit a range of activities, including antibacterial and fungicidal properties, antagonism of the neuropeptide S receptor, and antiallergic effects. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, leveraging compounds such as 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors. This method involves refluxing an equimolar mixture in acetic acid, yielding pure materials through a single recrystallization process, demonstrating the chemical's utility in creating pharmacologically relevant heterocycles (Osyanin et al., 2014).
Catalysis and Green Chemistry
In the context of green chemistry, the compound serves as a catalyst in the synthesis of diverse functionalized chromeno and pyrimidinedione derivatives. One significant application is its use in the catalyst-free, one-pot synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This process highlights the compound's role in facilitating reactions under ambient conditions, emphasizing mild reaction conditions, excellent yields, and eco-friendliness. This synthesis pathway aligns with the principles of sustainable chemistry by eliminating the need for hazardous solvents or reagents, showcasing the compound's application in developing environmentally benign synthetic strategies (Brahmachari & Nayek, 2017).
Biological Applications
The compound's derivatives have been explored for their biological activities, particularly in cancer research. Pyrano[2,3-f]chromene-4,8-dione derivatives, synthesized from the compound, have shown promising anticancer activities against various human cancer cell lines. This indicates the potential of these derivatives as leads for the development of new anticancer agents. The structure-activity relationships (SARs) of these derivatives have been investigated, providing insights into designing more potent anticancer agents with improved drug-like properties. This application underscores the compound's role in medicinal chemistry, contributing to the discovery of novel therapeutics for cancer treatment (Hongshuang et al., 2017).
Direcciones Futuras
The future directions for research on “3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal cell cycle progression, leading to the arrest of cell proliferation .
Biochemical Pathways
The compound 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is responsible for the G1/S and G2/M phase transitions of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), which in turn affect its bioavailability .
Result of Action
The inhibition of CDK2 by 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione leads to significant alterations in cell cycle progression . This results in the arrest of cell proliferation, inducing apoptosis within cells . The compound has shown potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Action Environment
The action, efficacy, and stability of 3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione can be influenced by various environmental factors. For instance, the compound’s synthesis involves a one-pot three-component reaction, which is environmentally compatible and requires mild reaction conditions
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-30-18-13-11-16(12-14-18)15-27-23(17-7-3-2-4-8-17)26-24-21(25(27)29)22(28)19-9-5-6-10-20(19)31-24/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJSXMZUHCCID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)
![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)


![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)


![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)


![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)